Pyridin-4-yl vs. Pyridin-3-yl Positional Isomerism: Quantified Impact on Physical Properties
The pyridin-4-yl isomer (CAS 62246-96-2) exhibits substantially different solid-state properties compared to its pyridin-3-yl positional analog (CAS 79568-06-2) [1][2].
| Evidence Dimension | Melting point (mp) |
|---|---|
| Target Compound Data | 93-95 °C (free base) |
| Comparator Or Baseline | (3-Aminophenyl)(pyridin-3-yl)methanone (CAS 79568-06-2): 113-117 °C |
| Quantified Difference | Approximately 20 °C lower melting point |
| Conditions | Standard melting point determination |
Why This Matters
A lower melting point of approximately 20 °C for the target compound relative to the 3-pyridinyl isomer directly impacts handling, crystallization behavior, and formulation development workflows.
- [1] ChemYun. (3-Aminophenyl)(pyridin-3-yl)methanone. CAS 79568-06-2. View Source
- [2] PubChem. (3-Aminophenyl)-3-pyridinylmethanone. CID 12930028, CAS 79568-06-2. View Source
